molecular formula C12H24S2 B14443254 2,2-Dibutyl-1,3-dithiane CAS No. 76467-38-4

2,2-Dibutyl-1,3-dithiane

Cat. No.: B14443254
CAS No.: 76467-38-4
M. Wt: 232.5 g/mol
InChI Key: RKYHYDYPMMCEJS-UHFFFAOYSA-N
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Description

2,2-Dibutyl-1,3-dithiane is an organic compound belonging to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms at positions 1 and 3. The presence of two butyl groups at the 2-position makes this compound unique. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

2,2-Dibutyl-1,3-dithiane can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2-Dibutyl-1,3-dithiane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in various organic reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

CAS No.

76467-38-4

Molecular Formula

C12H24S2

Molecular Weight

232.5 g/mol

IUPAC Name

2,2-dibutyl-1,3-dithiane

InChI

InChI=1S/C12H24S2/c1-3-5-8-12(9-6-4-2)13-10-7-11-14-12/h3-11H2,1-2H3

InChI Key

RKYHYDYPMMCEJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(SCCCS1)CCCC

Origin of Product

United States

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